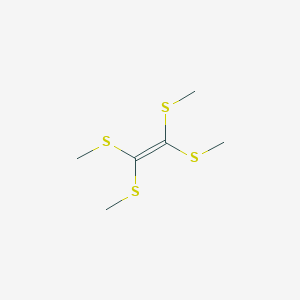

Tetrakis(methylthio)ethylene

Description

Contextualization within Electron-Rich Olefins and Organosulfur Chemistry

Within the broader field of organosulfur chemistry, which studies the properties and synthesis of organic compounds containing carbon-sulfur bonds, tetrakis(methylthio)ethylene is a notable example. wikipedia.org Organosulfur compounds are ubiquitous in nature, found in amino acids like cysteine and methionine, and in vital cofactors such as biotin (B1667282) and thiamine. wikipedia.org The C-S bond is longer and weaker than the C-C bond, influencing the structure and reactivity of these molecules. wikipedia.org In this compound, the four C-S bonds significantly influence the molecule's planar structure and its electrochemical behavior. ontosight.ai The compound's high degree of conjugation, resulting from the interaction between the sulfur lone pairs and the π-system of the double bond, leads to increased stability and distinct reactivity patterns, making it a valuable precursor in the synthesis of conductive polymers and organic semiconductors. ontosight.ai

Historical Trajectories and Foundational Studies of the Compound

The investigation of this compound and related structures dates back to the mid-20th century. A foundational study published in 1968 detailed the conversion of the bis(methylthio)methyl cation to this compound, providing an early synthetic route and insight into the reactivity of carbocations stabilized by sulfur. acs.org This work laid the groundwork for understanding the formation of such highly substituted olefins.

Further research has focused on its coordination chemistry. Studies have shown that this compound can act as a versatile ligand for transition metals. For instance, it can function as a bidentate chelating ligand, coordinating to a metal center through two of its sulfur atoms, or as a quadridentate bridging ligand, linking two metal centers. rsc.org X-ray crystallographic analysis of a chromium complex, tetracarbonyl[tetrakis(methylthio)ethene-SS″]chromium, confirmed its ability to act as a two-electron donor, revealing an approximately octahedral geometry around the metal. rsc.org These early studies were crucial in establishing the fundamental coordination behavior and structural characteristics of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₂S₄ nist.gov |

| Molecular Weight | 212.419 g/mol nist.gov |

| CAS Registry Number | 13046-50-9 nist.gov |

Table 1: General Properties of this compound

| Parameter | Value |

| Crystal System | Monoclinic rsc.org |

| Space Group | P2₁/c rsc.org |

| a | 12.487(1) Å rsc.org |

| b | 21.838(2) Å rsc.org |

| c | 13.686(1) Å rsc.org |

| β | 117.32° rsc.org |

| C=C bond length | 1.335(9) Å rsc.org |

| Average Cr-S bond length | 2.379(2) Å rsc.org |

Table 2: Crystallographic Data for tetracarbonyl[tetrakis(methylthio)ethene-SS″]chromium(0) rsc.org

Significance of the Tetrakis(methylthio) Motif in π-Conjugated Systems

The tetrakis(methylthio) motif plays a crucial role in the design and function of π-conjugated systems, which are the cornerstone of modern organic electronics. The methylthio (-SCH₃) groups act as effective π-donors, increasing the energy of the highest occupied molecular orbital (HOMO) of the conjugated molecule. scispace.com This property is fundamental to creating efficient donor materials for organic solar cells and other electronic devices.

The influence of methylthio substitution is evident in various classes of π-conjugated molecules. For example, in tetrathiafulvalene (B1198394) (TTF) derivatives, the introduction of methylthio groups is a common strategy to modulate their electronic properties and solid-state packing, which are critical for achieving high electrical conductivity in the resulting charge-transfer complexes. tandfonline.comosti.gov Similarly, the functionalization of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) with four methylthio groups has led to materials with exceptionally high charge carrier mobilities. researchgate.net The brickwork-type crystal packing observed in 1,3,6,8-tetrakis(methylthio)pyrene is a direct consequence of the intermolecular interactions facilitated by the sulfur atoms, leading to favorable electronic coupling between adjacent molecules. researchgate.net

The ability of the sulfur atoms in the methylthio groups to form non-covalent S---S interactions is another significant aspect. These interactions help to direct the self-assembly of the molecules in the solid state, leading to well-ordered two-dimensional sheets and three-dimensional networks. osti.govacs.org This structural control is vital for optimizing charge transport pathways in organic semiconductors. Therefore, the tetrakis(methylthio) motif is a powerful tool for chemists to fine-tune the electronic structure, intermolecular interactions, and ultimately, the performance of π-conjugated materials for a wide range of applications. nih.govmdpi.com

Structure

3D Structure

Properties

CAS No. |

13046-50-9 |

|---|---|

Molecular Formula |

C6H12S4 |

Molecular Weight |

212.4 g/mol |

IUPAC Name |

1,1,2,2-tetrakis(methylsulfanyl)ethene |

InChI |

InChI=1S/C6H12S4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |

InChI Key |

JIKDHPIAQDSBEN-UHFFFAOYSA-N |

SMILES |

CSC(=C(SC)SC)SC |

Canonical SMILES |

CSC(=C(SC)SC)SC |

Other CAS No. |

13046-50-9 |

Synonyms |

Tetrakis(methylthio)ethylene |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Tetrakis Methylthio Ethylene

Targeted Synthesis Strategies

The creation of Tetrakis(methylthio)ethylene has been approached through various synthetic routes, with a notable focus on the transformation of specific precursor molecules.

Conversion Pathways from Bis(methylthio)methyl Cation Precursors

While direct synthesis from bis(methylthio)methyl cation precursors is a plausible theoretical route, detailed experimental procedures for this specific transformation leading to this compound are not extensively documented in readily available literature. The general reactivity of such carbocations suggests they could serve as electrophilic species, potentially reacting with a suitable nucleophile to build the tetrathio-substituted ethylene (B1197577) core. However, specific reagents and reaction conditions for this direct conversion remain an area for further investigation.

Exploration of Alternative Synthetic Routes

An established method for the synthesis of this compound involves the reaction of carbon disulfide with a methylating agent. A key study by E. W. Abel, K. Kite, and B. L. Williams provides insight into its preparation, although the primary focus of their work was on the compound's coordination chemistry. The synthesis likely proceeds through the formation of a tetrathio-substituted intermediate derived from carbon disulfide, which is subsequently methylated.

Another potential, though less specifically documented, approach involves the use of orthoformates as starting materials. The general strategy for synthesizing tetra-substituted ethylenes from appropriate carbon acids could also be adapted for the preparation of this compound.

Below is a table summarizing a potential synthetic approach based on available information for related compounds:

| Starting Material | Reagent(s) | Key Transformation | Product |

| Carbon Disulfide | Methyllithium or similar methylating agent | Nucleophilic addition and subsequent methylation | This compound |

Mechanistic Investigations of Formation Reactions

Understanding the step-by-step process of how this compound is formed is crucial for optimizing its synthesis and exploring its reactivity.

Studies on Reaction Intermediates and Transition States

Detailed mechanistic studies specifically elucidating the reaction intermediates and transition states in the formation of this compound are not extensively reported. However, based on the known chemistry of the reactants, a plausible mechanism can be inferred.

In the reaction involving carbon disulfide and a methylating agent like methyllithium, the initial step is likely the nucleophilic attack of the methanide ion on the electrophilic carbon of carbon disulfide. This would lead to the formation of a dithioacetate-type intermediate. Subsequent reactions, potentially involving dimerization and further methylation, would then lead to the formation of the this compound structure.

The reaction pathway can be hypothesized to involve the following key steps:

Nucleophilic attack: A methyl nucleophile attacks the carbon of CS₂.

Intermediate formation: Formation of a lithium salt of methyldithiocarboxylic acid.

Dimerization/Coupling: Two molecules of the intermediate or a related species couple to form the C=C bond.

Methylation: Subsequent methylation of the resulting tetrathiolate furnishes the final product.

Spectroscopic data, such as that from photoelectron spectroscopy, can provide insights into the electronic structure of this compound, which can indirectly support proposed reaction mechanisms by correlating with theoretical calculations of potential intermediates and transition states. The NIST Chemistry WebBook references a study by Bock, Wagner, et al. on the photoelectron spectra of this compound, which contributes to the understanding of its molecular properties.

Further computational and experimental studies are necessary to fully map out the reaction coordinates and characterize the transient species involved in the synthesis of this fascinating molecule.

Coordination Chemistry and Ligand Properties of Tetrakis Methylthio Ethylene

Ligand Coordination Modes

The spatial arrangement of the four methylthio groups in Tetrakis(methylthio)ethylene allows it to adopt distinct coordination modes, functioning as either a bidentate or a quadridentate ligand.

This compound can function as a bidentate chelating ligand, where two of its sulfur atoms coordinate to a single metal center to form a stable chelate ring. In this mode, the thioether acts similarly to other bidentate thioether ligands. An example of this behavior is observed in the complex [PtClMe{(MeS)C=C(SMe)}] rsc.org. The chelation of the two sulfur atoms to the platinum center results in a stable complex where the sulfur inversion is fast at room temperature rsc.org.

In addition to its chelating ability, this compound can also act as a quadridentate bridging ligand, linking two metal centers. This is demonstrated in the complex [(PtBrMe)₂(MeS)₂C=C(SMe)₂], where the ligand bridges two platinum centers rsc.org. In this arrangement, all four sulfur atoms of the this compound molecule are involved in coordination, showcasing its capacity to form polynuclear structures. As with its bidentate counterpart, sulfur inversion in this bridging complex is also rapid at room temperature rsc.org.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes containing this compound provide crucial insights into its coordination chemistry.

Palladium(II) is known to form stable complexes with thioether ligands. The reaction of this compound with palladium(II) precursors yields well-defined coordination compounds.

The synthesis and single-crystal X-ray diffraction analysis of cis-dichloro-(tetrakis(methylthio)-ethylene)palladium(II) have been reported cnmhg.com. In this complex, the this compound ligand acts as a chelate, coordinating to the palladium(II) center through two of its sulfur atoms. The palladium(II) ion is further coordinated to two chloride anions, resulting in a quasi-square planar coordination geometry cnmhg.com. The crystal structure reveals that two of these complex molecules pack in a face-to-face arrangement, forming a dimeric structure with a Pd-Pd distance of 3.424 Å cnmhg.com.

Table 1: Crystallographic Data for cis-dichloro-(tetrakis(methylthio)-ethylene)palladium(II)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₂Cl₂PdS₄ |

| Molecular Weight | 389.70 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.211(1) |

| b (Å) | 8.443(1) |

| c (Å) | 10.134(2) |

| α (°) | 78.34(1) |

| β (°) | 89.02(2) |

| γ (°) | 71.06(1) |

| Volume (ų) | 649.9(2) |

| Z | 2 |

While palladium and platinum complexes of this compound are well-documented, its coordination to other transition metals is also an area of study. The principles of thioether coordination suggest that this compound can form complexes with a variety of late transition metals that have a high affinity for soft sulfur donors. The flexible coordination modes of this compound make it a versatile ligand for constructing diverse metal-organic architectures with potentially interesting catalytic or material properties.

Complexation with Other Transition Metal Centers

Investigating Silver(I) Coordination (Contextual, derived from Tetrakis(methylthio)tetrathiafulvalene (B1330935) analogs)

While detailed studies focusing exclusively on the silver(I) coordination of this compound are limited, significant insights can be drawn from the coordination behavior of its close structural analogs, particularly tetrakis(methylthio)tetrathiafulvalene and other flexible tetrathioether ligands. The coordination chemistry of Silver(I) is notably versatile, accommodating various geometries which allows it to form a diverse array of structures with polysulfur ligands.

Research on analogous sulfur-rich ligands demonstrates that the final structure of a silver(I) complex is highly dependent on the nature of the counter-anion. For instance, a bis-ortho-thioether ligand reacts with different silver(I) salts to form distinct macrocyclic complexes: a dinuclear M₂L₂ structure with triflate (AgOTf) and trifluoroacetate (B77799) (AgOTFA), but a hexanuclear M₆L₄ arrangement with nitrate (B79036) (AgNO₃) nih.gov. This anion-dependent structural outcome is a recurring theme in Ag(I) coordination chemistry with thioether ligands nih.govrsc.org. The flexible coordination sphere of the Ag(I) ion can range from two-coordinate linear to four-coordinate tetrahedral, enabling the formation of everything from discrete molecules to one-dimensional (1D) and two-dimensional (2D) coordination polymers rsc.orgnih.govrsc.org. In these extended networks, thioether ligands often act as bridges between silver centers, a role that this compound is well-suited to perform.

| Ligand (L) | Silver(I) Salt | Resulting Complex Stoichiometry | Reference |

|---|---|---|---|

| 9,10-bis[(o-methylthio)phenyl]anthracene | AgOTf | M₂L₂ | nih.gov |

| 9,10-bis[(o-methylthio)phenyl]anthracene | AgOTFA | M₂L₂ | nih.gov |

| 9,10-bis[(o-methylthio)phenyl]anthracene | AgNO₃ | M₆L₄ | nih.gov |

Design of Multimetal Complexes Utilizing Sulfur-Rich Ligands

Sulfur-rich ligands like this compound and its analogs are excellent platforms for the rational design of multimetal complexes. Their multiple donor sites can bridge two or more metal centers, facilitating the construction of molecular architectures with tailored electronic or catalytic properties.

A key strategy in this area involves using tetrasubstituted aromatic scaffolds. For example, 1,2,4,5-tetrakis(isopropylthio)benzene, a close analog of this compound's core structure, has been shown to bind PdCl₂ at both ends to form discrete, centrosymmetric dinuclear complexes of the type [Cl₂Pd(ligand)PdCl₂] acs.org. This demonstrates the ligand's ability to act as a simple linker.

A more sophisticated, modular approach involves the synthesis of "open-ended" monometallic complexes that can serve as building blocks for larger assemblies nih.govnih.gov. In this design, a ligand such as 1,2,4,5-tetrakis(diphenylphosphino)benzene (a phosphine (B1218219) analog) is first coordinated to a single metal center at one of its bidentate sites, leaving the other bidentate site vacant for subsequent coordination nih.govnih.gov. This methodology allows for the stepwise and controlled synthesis of well-defined heterodimetallic and higher-order multimetal complexes nih.govnih.gov. This principle is directly applicable to tetrathioether ligands for constructing complex polymetallic systems.

| Ligand Scaffold | Metal(s) | Complex Type | Design Strategy | Reference |

|---|---|---|---|---|

| 1,2,4,5-tetrakis(isopropylthio)benzene | Pd | Dinuclear | Bridging Ligand | acs.org |

| 1,2,4,5-tetrakis(diphenylphosphino)benzene | Pt, Ni | Heterodimetallic | "Open-Ended" Building Block | nih.gov |

Dynamic Properties within Coordination Spheres

The coordination of thioether ligands to a metal center can induce chirality at the sulfur atom, leading to interesting dynamic processes within the coordination sphere.

Analysis of Sulfur Inversion Processes in Coordinated Systems

When a thioether group coordinates to a metal, the sulfur atom becomes a stereocenter if its organic substituents are non-equivalent. This can lead to the formation of different diastereomers. These diastereomers can often interconvert through a dynamic process known as sulfur inversion uni-halle.deresearchgate.netcitedrive.com. This process is analogous to the pyramidal inversion of amines, where the sulfur atom and its three substituents (the metal and two organic groups) move through a planar transition state libretexts.org.

The energy barrier for this inversion determines whether the different diastereomers can be isolated. In many simple monodentate thioether complexes, this barrier is relatively low (40–60 kJ/mol), and the inversion is rapid on the NMR timescale at room temperature uni-halle.de. However, incorporating the thioether into a more rigid framework, such as a pincer ligand, can significantly raise this barrier.

For example, studies on an SNS-type ruthenium pincer complex, [({EtSCH₂CH₂}₂NH)RuCl(H)(PPh₃)], revealed the existence of three distinct and structurally characterizable diastereomers that differ only in the relative orientation of the ethylthio- groups uni-halle.deresearchgate.netcitedrive.com. Variable-temperature NMR spectroscopy and line shape analysis showed that these isomers interconvert with a Gibbs energy of activation between 65–70 kJ/mol uni-halle.deresearchgate.netcitedrive.com. This higher barrier, compared to simple thioether ligands, is attributed to the steric constraints of the chelating pincer framework, which allows for the isolation and characterization of the individual isomers uni-halle.de. The rate of sulfur inversion has also been a subject of study in other systems, such as cobalt(III)-thioether complexes, highlighting its importance in the stereodynamics of coordination compounds acs.org.

Electrochemical Properties and Redox Chemistry of Tetrakis Methylthio Ethylene and Its Analogs

Elucidation of Electronic Structures and Redox Potentials

The electronic structure of tetrakis(methylthio)ethylene is characterized by significant n/π-conjugation between the lone pairs of the sulfur atoms and the π-system of the central carbon-carbon double bond. This interaction raises the energy of the highest occupied molecular orbital (HOMO), making the molecule a strong electron donor. The ionization energy of this compound, which corresponds to the energy required to remove an electron from its HOMO, has been determined through photoelectron spectroscopy.

| Compound | Property | Value | Method |

|---|---|---|---|

| This compound | Vertical Ionization Energy | 7.75 eV | Photoelectron Spectroscopy |

The redox potentials of TTF and its derivatives are notably low, signifying their strong electron-donating nature. These compounds typically exhibit two distinct and reversible one-electron oxidation steps, corresponding to the formation of a stable radical cation (TTF•+) and a dication (TTF2+). nih.gov The introduction of electron-withdrawing groups, such as esters, onto the TTF core can increase the redox potential. researchgate.net Conversely, the presence of electron-donating thioalkyl groups contributes to the low ionization potential and facile oxidation of these molecules.

Formation and Stabilization of Oxidized States

The oxidation of this compound and its analogs leads to the formation of cationic species that are remarkably stable. This stability is a key feature of their chemistry and is crucial for their application in various technologies.

Using tetrathiafulvalene (B1198394) (TTF) as a well-studied analog, the process of oxidation can be clearly understood. TTF undergoes a stepwise oxidation, first losing one electron to form a radical cation (TTF•+), which is a rare example of a long-term stable and isolable organic radical. nih.gov A second one-electron oxidation then yields the dication (TTF2+). nih.gov

This stability is attributed to the delocalization of the positive charge and the aromatic character of the resulting 1,3-dithiolium rings. In its neutral state, TTF consists of two pro-aromatic 1,3-dithiolylidene rings. The first oxidation generates an aromatic 6π-electron system in one of the rings. The second oxidation results in two aromatic 1,3-dithiolium cations, further enhancing stability. nih.gov These oxidized species can be generated chemically or electrochemically and are often characterized by UV-vis-NIR spectroscopy, which reveals distinct absorption bands for the neutral, radical cation, and dication states. tue.nl In some contexts, the radical cations can form dimers, (TTF•+)₂, which are stabilized by π-π stacking interactions. nih.gov

The stability of the oxidized states of TTF and its derivatives is significantly influenced by their immediate chemical environment, including the nature of the counterion and the polarity of the solvent.

Counterions: The choice of counterion is critical for crystallizing and isolating salts of the radical cation and dication. The size, charge, and coordinating ability of the counterion can affect the packing in the solid state and the stability of the oxidized species in solution.

Solvent Environment: The solvent plays a crucial role in solvating the charged species and influencing the redox potentials. Nonaqueous, polar organic solvents are often used for electrochemical studies to provide a wide potential window and to solubilize the compounds and their oxidized forms. tue.nl Molecular engineering, such as adding poly(ethylene glycol) chains to the TTF core, can be used to enhance solubility in specific solvents, allowing for higher concentrations to be used in applications like redox flow batteries.

Supramolecular Interactions: The stability of oxidized species can also be enhanced through supramolecular encapsulation. Host molecules like cyclodextrins and cucurbiturils can form inclusion complexes with TTF and its cations. For instance, cucurbit nih.govuril preferentially binds the TTF radical cation (TTF•+), and other suitable macrocycles can even host the dication (TTF2+), shielding them and enhancing their stability. nih.gov

Advanced Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is the primary technique used to investigate the redox chemistry of this compound and its analogs. A typical CV experiment for a TTF derivative in a nonaqueous electrolyte reveals two separate, quasi-reversible, one-electron oxidation waves.

The first wave (E₁⁰') corresponds to the oxidation of the neutral molecule to its radical cation, while the second wave (E₂⁰') corresponds to the oxidation of the radical cation to the dication. nih.gov The potentials at which these events occur provide a direct measure of the electron-donating ability of the molecule. The separation between the two oxidation potentials (ΔE = E₂⁰' - E₁⁰') gives insight into the stability of the intermediate radical cation.

| Compound/Analog | E₁⁰' (V vs. ref) | E₂⁰' (V vs. ref) | Reference Electrode | Solvent |

|---|---|---|---|---|

| Tetrathiafulvalene (TTF) | 0.37 | 0.74 | Ag/AgCl | CH₃CN |

| TTF Tetraethyl Ester (TTFTE) | 3.60 | 3.85 | Li/Li⁺ | Carbonate Electrolyte |

Table 2: Representative redox potentials for Tetrathiafulvalene (TTF) and a functionalized derivative, demonstrating the two-step oxidation process. Data sourced from references nih.govresearchgate.net.

The reversibility of the peaks in the cyclic voltammogram is indicative of the chemical stability of the generated oxidized species on the timescale of the experiment. For many TTF derivatives, both oxidation processes are highly reversible, which is a prerequisite for their use in rechargeable energy storage systems and as molecular switches. nih.govtue.nl

Structure-Redox Relationship in Sulfur-Rich Olefins

The redox properties of sulfur-rich olefins are intrinsically linked to their molecular structure. The presence of multiple sulfur atoms is fundamental to their electron-donating character. The lone pair electrons on the sulfur atoms can be readily removed, initiating the oxidation process. nih.gov

The specific arrangement and number of sulfur atoms, as well as the nature of the substituents on the olefin core, allow for fine-tuning of the redox potentials.

Heteroatom Identity: The substitution of sulfur for oxygen in analogous heterocyclic systems leads to thermodynamically more stable cationic, radical, and anionic species. This highlights the unique ability of sulfur to stabilize charged and radical centers.

Substituent Effects: Attaching electron-withdrawing groups (e.g., esters, cyano groups) to the sulfur-rich core makes the molecule more difficult to oxidize, thus increasing its redox potential. researchgate.net This strategy is employed to develop high-voltage materials for batteries. Conversely, electron-donating groups lower the redox potential.

Molecular Engineering: By systematically modifying the peripheral groups on molecules like TTF, properties such as solubility and redox stability can be tailored for specific applications. For example, attaching hydrophobic chains can suppress the dimerization of the radical cations, enhancing redox stability over many cycles. Similarly, adding polar side chains can dramatically increase solubility in polar organic solvents, a key requirement for high-concentration electrolytes in redox flow batteries. tue.nl

Applications in Advanced Functional Materials Focus on Electronic and Supramolecular Architectures

Role as Electron Donors in Organic Conductors and Superconductors

Contextually, the function of Tetrakis(methylthio)ethylene as an electron donor can be understood by examining its more complex analogue, Tetrakis(methylthio)tetrathiafulvalene (B1330935) (TTM-TTF). Organic electron donors are neutral, ground-state organic molecules capable of reducing substrates through single electron transfer. tue.nlucsb.edu The electron-donating capacity of molecules like TTM-TTF is crucial for the formation of organic conductors and superconductors. These materials are typically composed of a donor molecule and an electron acceptor molecule, forming charge-transfer complexes that facilitate electrical conductivity.

The introduction of methylthio groups enhances the electron-donating strength of the core structure. In related tetrathiapentalene-based organic conductors, the tetrakis(methylthio) derivative (TTM-TTP) exhibits a first oxidation potential (+0.53 V) similar to that of TTM-TTF (+0.51 V), indicating a strong electron-donating nature. tue.nl This property is fundamental to the creation of materials where charge carriers can move freely, leading to high conductivity.

Charge-transfer (CT) complexes are formed from the reaction between an electron donor and an electron acceptor. mdpi.com This interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, often resulting in the formation of radical ion pairs. mdpi.com The study of CT complexes is pivotal for understanding the electronic properties of organic materials.

In systems analogous to this compound, such as derivatives of tetrathiafulvalene (B1198394) (TTF), the formation of CT complexes with acceptors like tetracyanoethylene (B109619) (TCNE) has been extensively studied. rsc.orgchem960.com These complexes exhibit distinct charge-transfer bands in their electronic spectra, which are indicative of the donor-acceptor interaction. rsc.orgchem960.com The stability and electronic characteristics of these complexes are governed by the ionization potential of the donor and the electron affinity of the acceptor.

Development of Charge-Transfer Complexes

Integration into Multi-electron Redox Systems

Multi-electron redox systems, which can undergo multiple, reversible electron transfer steps, are highly sought after for applications such as organic batteries and electrochromic materials. researchgate.net The ability of a molecule to exist in multiple stable oxidation states is key to achieving high charge storage capacity.

Contextually, the potential of this compound in energy storage can be inferred from studies on TTF derivatives in nonaqueous redox flow batteries and as cathode active materials in lithium-ion and sodium-ion batteries. tue.nltue.nlacs.org TTF and its derivatives are known to exhibit two reversible one-electron oxidations, making them suitable for use as multi-electron catholytes. tue.nlresearchgate.net This property allows for a higher charge density to be stored per molecule.

Research on TTF-based metal-organic frameworks (MOFs) has demonstrated their effectiveness as electrode-active materials due to their multi-electron redox reactions, which improve battery capacity. acs.org The incorporation of such redox-active molecules into stable frameworks can enhance cycle stability and performance at high current densities. acs.org The table below summarizes the performance of different TTF-based systems in battery applications, providing a contextual basis for the potential of this compound.

| TTF-Based System | Application | Key Findings |

| 4-Methoxymethyltetrathiafulvalene | Nonaqueous Redox Flow Battery (Catholyte) | Exhibits excellent cycling stability for two electrochemical oxidations; low capacity loss per cycle. tue.nltue.nl |

| TTF Tetraethyl Ester | Nonaqueous Redox Flow Battery (Catholyte) | Delivers high specific capacity with discharge voltage platforms at 3.85 and 3.60 V vs. Li/Li⁺. researchgate.net |

| TTF–Tetrabenzoate based MOFs | Lithium-ion and Sodium-ion Batteries (Cathode) | Improved cycle stability and battery capacity at high current densities. acs.org |

Construction of Supramolecular Assemblies and Networks

The arrangement of molecules in the solid state is critical for determining the properties of functional materials. Supramolecular chemistry provides the tools to control these arrangements through non-covalent interactions.

The presence of multiple sulfur atoms in this compound suggests a strong propensity for forming structured molecular assemblies through intermolecular S···S interactions. In related unsymmetrical TTF derivatives featuring methylthio groups, these S···S interactions, along with π-stacking, are instrumental in constructing unique one-dimensional molecular tape structures. mdpi.com These short contacts between sulfur atoms on adjacent molecules can increase the dimensionality of the electronic structure, which is beneficial for achieving stable metallic states in organic conductors.

In the crystal structure of a tetrakis(ethylthio)tetrathiafulvalene (B28462) radical cation salt, the molecules form π-dimer structures. mdpi.com Similarly, TTF molecules can form one-dimensional tape-like structures through side-by-side S-S contacts. nih.gov The nature of these assemblies, whether they are 1D chains, 2D layers, or 3D networks, has a profound impact on the material's electronic and physical properties. The table below outlines the types of intermolecular interactions and the resulting dimensionality observed in related sulfur-containing organic molecules.

| Molecule/System | Primary Intermolecular Interactions | Resulting Assembly/Dimensionality |

| 5-(4,5-dimethylthio-1,3-dithiol-2-ylidene)-1,3-diaza-2,4,6-trithiapentalene | π-stacking, S···S heteroatom interactions | Head-to-tail π-stacking dimers; 1D molecular tape structure. mdpi.com |

| Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt | π-π interactions | π-dimer structures in the crystalline phase. mdpi.com |

| Tetrathiafulvalene (in complex with heptylviologen) | S-S contacts, CH/π interactions | Side-by-side 1D tape-like structures. nih.gov |

| BEDT-TTF based salts | Dimerized stacking, Hydrogen bonding | Layered (2D) structures. nih.gov |

Impact of Intermolecular Chalcogen-Chalcogen Contacts (S...S Interactions) on Solid-State Structures

The solid-state arrangement of this compound is significantly influenced by the presence of short intermolecular sulfur-sulfur (S...S) contacts. These chalcogen-chalcogen interactions, while weaker than covalent bonds, play a crucial role in dictating the packing of the molecules in the crystalline lattice.

In the crystal structure of this compound, the molecules are arranged in a triclinic system, with the space group P-1. iucr.org The unit cell parameters are a = 6.451(1) Å, b = 7.883(1) Å, c = 5.216(1) Å, α = 92.44(2)°, β = 90.45(2)°, and γ = 111.78(1)°. iucr.org This specific arrangement facilitates close contacts between the sulfur atoms of adjacent molecules.

Dimerization and π-Stacking Architectures in Crystalline States

The crystalline architecture of this compound does not exhibit classical π-stacking interactions between the central C=C double bonds of adjacent molecules. Instead, the solid-state structure is dominated by the aforementioned S...S intermolecular contacts, which lead to a form of dimerization.

The packing diagram of this compound shows that the molecules are organized in pairs, forming dimeric units through the S...S interactions. iucr.org These dimers are then further arranged in the crystal lattice. The relative orientation of the molecules within these dimers is not a parallel, co-facial arrangement typical of π-stacking. Rather, the molecules are offset, allowing for the sulfur atoms to come into close proximity.

The gauche-gauche conformation at each end of the molecule, with C=C-S-Me torsion angles of 134.3° and 135.0°, is a key factor in preventing significant π-stacking. iucr.org This twisted conformation hinders the close approach of the π-systems of the ethylene (B1197577) cores. Therefore, the supramolecular architecture is primarily governed by the directional and specific nature of the chalcogen-chalcogen interactions rather than the more diffuse π-π interactions.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.451(1) Å |

| b | 7.883(1) Å |

| c | 5.216(1) Å |

| α | 92.44(2)° |

| β | 90.45(2)° |

| γ | 111.78(1)° |

| C=C-S-Me Torsion Angle 1 | 134.3° |

| C=C-S-Me Torsion Angle 2 | 135.0° |

Theoretical and Computational Investigations of Tetrakis Methylthio Ethylene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like Tetrakis(methylthio)ethylene, these calculations would provide deep insights into its structure, stability, and reactivity.

Electronic Structure Analysis (e.g., Ab Initio, Density Functional Theory (DFT) Studies)To elucidate the electronic structure of this compound, researchers would employ methods like ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT). DFT methods, such as those using the B3LYP or ωB97X-D functionals with appropriate basis sets (e.g., 6-31G(d,p) or larger), are powerful tools for balancing computational cost and accuracy.

These studies would calculate the molecule's ground-state energy, electron density distribution, and the nature of its chemical bonds. The analysis would reveal the effects of the four electron-donating methylthio (-SCH₃) groups on the central carbon-carbon double bond. Key outputs would include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energetic ProfilesThe presence of four methylthio groups introduces significant conformational flexibility around the C-S bonds. A thorough conformational analysis would be performed to identify the most stable geometries (conformers) of this compound. This involves systematically rotating the methylthio groups and calculating the potential energy of each resulting structure.

The process typically starts with a broad conformational search using less computationally intensive methods, followed by geometry optimization of the low-energy conformers using higher levels of theory (e.g., DFT). The results would be presented as a potential energy surface, highlighting the global minimum energy structure and the energy barriers between different conformers. This information is crucial for understanding the molecule's behavior in different environments.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic orbitals that span the entire molecule. Of particular interest are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Interactions and Charge Transfer CharacterThe energies and shapes of the HOMO and LUMO are critical for predicting a molecule's reactivity and electronic properties. For this compound, the four sulfur atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making it electron-rich and a good electron donor. The LUMO would likely be centered on the C=C π* antibonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. Analysis of these orbitals would be essential for understanding potential charge-transfer interactions in complexes or materials containing this molecule.

| Orbital | Predicted Characteristics |

| HOMO | High energy level, significant contribution from sulfur lone pairs |

| LUMO | Centered on the C=C π* antibonding orbital |

| HOMO-LUMO Gap | Expected to be relatively small, indicating high reactivity |

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to explore the pathways of reactions involving this compound. For instance, its reaction with electrophiles or its behavior in polymerization reactions could be simulated. DFT calculations are used to map the entire reaction coordinate, identifying transition states (the energy maxima along the reaction path) and any intermediates.

By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and determine the most likely mechanism. This approach provides a molecular-level understanding of how bonds are formed and broken during a chemical transformation.

Predictive Studies of Spectroscopic Signatures (e.g., NMR, EPR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can produce NMR spectra that are often in good agreement with experimental results. Predicted spectra for different conformers can be Boltzmann-averaged to yield a final spectrum that accounts for the conformational flexibility.

EPR Spectroscopy: If this compound were to form a radical cation, Electron Paramagnetic Resonance (EPR) spectroscopy would be the primary tool for its study. Computational methods could predict the g-tensor and hyperfine coupling constants, which are the key parameters measured in an EPR experiment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the molecule's color and electronic behavior upon photoexcitation. The transitions would likely involve the promotion of an electron from the HOMO to the LUMO.

Future Directions and Emerging Research Horizons

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency

The future utility of Tetrakis(methylthio)ethylene and its derivatives is intrinsically linked to the development of synthetic routes that are not only efficient but also scalable for potential industrial applications. Current research horizons are focused on moving beyond traditional multi-step procedures to more streamlined and sustainable methods.

Future research will likely concentrate on:

Catalytic C-S Coupling Reactions: Investigating novel transition-metal-catalyzed cross-coupling reactions to form the carbon-sulfur bonds more efficiently. This could involve exploring different metal catalysts (e.g., palladium, copper, nickel) and ligand systems to achieve higher yields and milder reaction conditions, reducing energy consumption and waste.

Flow Chemistry Synthesis: Adapting or developing new synthetic protocols for continuous flow reactors. Flow chemistry offers significant advantages in terms of safety, reaction control, and scalability. A continuous process for key intermediates or the final product could dramatically improve production capacity and consistency.

Green Chemistry Approaches: Employing greener solvents, reducing the use of hazardous reagents, and designing synthetic pathways with higher atom economy will be crucial. This includes exploring mechanochemical methods or solvent-free reactions to minimize environmental impact.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-S Coupling | Higher yields, milder conditions, greater functional group tolerance | Catalyst and ligand design, reaction optimization |

| Flow Chemistry | Enhanced safety, precise control, improved scalability, easy automation | Reactor design, optimization of reaction parameters (flow rate, temperature, pressure) |

| Green Chemistry | Reduced environmental impact, improved safety, sustainability | Use of renewable feedstocks, solvent-free conditions, mechanochemistry |

Advanced Derivatization Strategies for Tunable Properties

The core structure of this compound serves as a versatile scaffold for the development of new molecules with tailored electronic and physical properties. Advanced derivatization is a key frontier for unlocking its potential in various applications. Future work will likely involve strategic modification of the methylthio groups or the ethylene (B1197577) backbone.

Key areas for exploration include:

Functionalization of the Alkyl Groups: Replacing the methyl groups with longer alkyl chains, fluorinated chains, or chains containing specific functional groups (e.g., esters, amides, phosphonates) could be used to control solubility, self-assembly behavior, and intermolecular interactions.

Introduction of Redox-Active Moieties: Attaching other redox-active units, such as ferrocene (B1249389) or tetrathiafulvalene (B1198394) (TTF) analogues, could lead to materials with multiple stable oxidation states, which is highly desirable for molecular switches and memory devices.

Polymerization Strategies: Designing derivatives that can be polymerized to form conjugated polymers. Incorporating the this compound unit into a polymer backbone could lead to novel conducting polymers with interesting optoelectronic properties. The derivatization of related precursors like 1,3-dithiole-2-thiones has been shown to be a viable route for creating functionalized TTF systems, suggesting similar strategies could be applied here. rsc.org

Integration into Emerging Functional Materials Platforms

The electron-donating nature of this compound makes it a prime candidate for integration into a variety of advanced functional materials. Its properties are particularly relevant to the fields of organic electronics and chemical sensing.

Organic Electronics: The ability of this compound to act as a strong π-electron donor is a critical feature for its use in organic electronic devices. Future research will focus on:

Organic Field-Effect Transistors (OFETs): Using this compound or its derivatives as the p-type semiconductor layer in OFETs. Research would aim to optimize molecular packing and film morphology to enhance charge carrier mobility.

Organic Photovoltaics (OPVs): Exploring its role as a donor material in bulk heterojunction solar cells. The goal would be to match its electronic energy levels with suitable acceptor materials to maximize charge separation and power conversion efficiency. Related tetrathiafulvalene derivatives are already employed as building blocks for such molecular devices. researchgate.net

Charge-Transfer Complexes: Forming charge-transfer complexes with strong electron acceptors to create materials with high electrical conductivity.

Sensors: The sulfur atoms in this compound offer potential binding sites for specific analytes, making it a candidate for chemical sensor development.

Chemiresistive Sensors: Fabricating sensors where the binding of an analyte to a film of a this compound derivative modulates its electrical resistance. Such sensors could be designed for detecting heavy metal ions or specific organic molecules.

Fluorescent Sensors: Designing derivatives that exhibit changes in their fluorescence properties upon interaction with a target analyte. This could be achieved by incorporating fluorophores into the molecular structure. The development of metal-organic frameworks based on related ethylene-based ligands has shown promise for fluorescence and radiopharmaceutical sensing. nih.gov

| Application Platform | Role of this compound | Key Research Objectives |

| Organic Electronics | p-type semiconductor, electron donor | Enhance charge mobility, optimize energy levels, improve stability |

| Chemical Sensors | Active sensing material | Achieve high sensitivity and selectivity, develop robust sensor devices |

Synergistic Experimental and Theoretical Approaches for Deeper Understanding

To accelerate the development of materials based on this compound, a close integration of experimental synthesis and characterization with theoretical and computational modeling is essential. This synergistic approach provides a deeper understanding of structure-property relationships and can guide the design of new molecules with enhanced performance.

Future research should emphasize:

Computational Screening: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic properties (e.g., HOMO/LUMO levels, ionization potential), molecular geometry, and absorption spectra of novel derivatives before their synthesis. researchgate.netrsc.org This allows for the pre-screening of promising candidates, saving significant experimental effort.

Modeling of Intermolecular Interactions: Using molecular dynamics (MD) simulations to understand how these molecules pack in the solid state and interact with surfaces or other molecules. nih.gov This is crucial for predicting charge transport properties in organic electronic devices and binding mechanisms in sensors.

Spectroscopic and Crystallographic Correlation: Combining advanced spectroscopic techniques (e.g., UV-Vis, NMR, Raman) and single-crystal X-ray diffraction with theoretical calculations to gain a comprehensive understanding of the electronic structure and conformation of these molecules in different states. nih.gov

Interdisciplinary Research Opportunities in Catalysis and Advanced Separation Sciences

The unique electronic and structural features of this compound open up opportunities for its application in fields beyond materials science, including catalysis and separation sciences.

Catalysis:

Ligand Development: The sulfur atoms in this compound could act as coordinating sites for transition metals. Designing derivatives to serve as novel ligands could lead to catalysts with unique reactivity and selectivity, for instance, in ethylene polymerization or oligomerization processes. researchgate.netnih.govnorthwestern.edunih.govrsc.org

Electrocatalysis: Exploring the use of this compound-based materials as mediators or surface modifiers in electrocatalytic reactions, leveraging their redox properties to facilitate electron transfer processes.

Advanced Separation Sciences:

Selective Adsorbents: Incorporating this compound units into porous materials like Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs). The specific interactions of the sulfur-rich core with certain molecules could be exploited for the selective separation of gases or liquids. For example, such materials could be investigated for the challenging separation of ethylene from ethane, where specific host-guest interactions are key. mdpi.comresearchgate.net

Extraction Agents: Developing functionalized derivatives with specific solubility properties to act as selective extraction agents for metal ions from aqueous solutions, taking advantage of the strong affinity of sulfur for many metals.

Q & A

Q. What are the recommended synthesis routes for Tetrakis(methylthio)ethylene, and how can its purity be validated?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, where methylthio groups replace halides or other leaving groups on an ethylene backbone. For purity validation, use techniques such as:

- High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .

- Elemental Analysis to verify stoichiometric ratios of sulfur and carbon.

For derivatives, UV-Vis and fluorescence spectroscopy are effective for monitoring aggregation-induced emission (AIE) properties, as demonstrated in analogous tetraphenylethylene compounds .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions and conjugation effects. For example, tetraphenylethylene derivatives show redshifted absorption upon aggregation .

- Fluorescence Spectroscopy : Evaluates emission behavior under varying solvent polarities or aggregation states, crucial for studying AIE phenomena .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during decomposition or redox reactions, applicable to sulfur-rich compounds .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound be experimentally determined, and what mechanistic insights can be derived?

- Methodological Answer :

- Use a static system to monitor gas-phase decomposition at controlled temperatures (e.g., 250–350°C) and pressures (6–45 mmHg), as done for Tetrakis(dimethylamino)ethylene (TMAE) .

- Analyze time-resolved product formation (e.g., methane, hydrogen sulfide) via gas chromatography-mass spectrometry (GC-MS).

- Calculate Arrhenius parameters (activation energy, pre-exponential factor) to infer reaction order and mechanism. For TMAE, a first-order radical-mediated pathway was proposed, suggesting similar behavior for methylthio analogs .

Q. How should researchers resolve contradictions in toxicity or environmental impact data for this compound?

- Methodological Answer :

- Adopt a weight-of-evidence framework as outlined by the National Research Council:

Problem Formulation : Define scope (e.g., ecotoxicity vs. human health) and prioritize studies based on relevance .

Data Selection Criteria : Exclude studies with poor experimental controls or non-standardized endpoints.

Mode-of-Action Analysis : Differentiate between direct chemical effects and secondary mechanisms (e.g., oxidative stress from sulfur byproducts) .

- Use computational tools like QSAR models to predict toxicity profiles when experimental data conflict.

Q. What strategies enhance the thermoelectric performance of this compound-based hybrid materials?

- Methodological Answer :

- Doping with Conductive Polymers : Incorporate poly(3,4-ethylenedioxythiophene) (PEDOT) to improve charge transport, as demonstrated for TDAE hybrids .

- Proton-Coupled Electron Transfer (PCET) : Optimize proton doping levels to balance electrical conductivity and thermal stability .

- Morphology Control : Use solvent annealing or templating to align molecular structures, enhancing phonon scattering and reducing thermal conductivity.

Methodological Considerations for Experimental Design

Q. How can researchers design experiments to study the redox behavior of this compound in synthetic applications?

- Methodological Answer :

- Electrochemical Analysis : Perform cyclic voltammetry (CV) to identify reduction potentials and stability of intermediates.

- Comparative Studies : Benchmark against TDAE, a known two-electron reductant, to evaluate methylthio derivatives’ efficacy in dehalogenation or trifluoromethylation reactions .

- In Situ Spectroscopy : Use FTIR or Raman to monitor real-time structural changes during redox events.

Data Analysis and Uncertainty Management

Q. What statistical approaches are recommended for analyzing variability in this compound’s reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .

- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., ±10% in pre-exponential factors for TMAE decomposition) using Monte Carlo simulations .

- Sensitivity Analysis : Rank factors (e.g., solvent polarity, reactant purity) by their impact on outcomes to prioritize optimization efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.